molecular formula C19H16F3NO3 B6411288 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262006-50-7

3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6411288
CAS RN: 1262006-50-7
M. Wt: 363.3 g/mol
InChI Key: PHFGPCSRSANPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-PCF-5-TBA) is a synthetic organic compound with a wide range of applications in the fields of science and technology. It is a highly versatile compound that has been used in various areas of research, such as biochemistry, molecular biology, and pharmacology. 3-PCF-5-TBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and agrochemicals. In addition, it has been used in the laboratory for the preparation of various types of organic compounds.

Scientific Research Applications

3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a number of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, polymers, and agrochemicals. In addition, it has been used in the study of enzyme kinetics, protein folding, and DNA synthesis. It has also been used in the development of new drug delivery systems and in the study of the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Inhibition of COX leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In addition, it has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX has been shown to reduce the inflammatory response.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its versatility. It can be used in a variety of applications, such as synthesis, enzyme kinetics, protein folding, and drug delivery. In addition, it is relatively stable and has a low toxicity. The main limitation of using 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some applications.

Future Directions

There are a number of potential future directions for the use of 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%. These include the development of new drug delivery systems, the study of the effects of drugs on the human body, and the investigation of the mechanism of action of the compound. In addition, the compound could be used in the synthesis of novel compounds for use in the pharmaceutical and agrochemical industries. Finally, 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the study of enzyme kinetics and protein folding.

Synthesis Methods

3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 3-pyrrolidinylcarbonylphenyl-5-trifluoromethylbenzoic acid (3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%) with an appropriate base, such as sodium hydroxide, in an aqueous medium. The reaction is carried out at a temperature of 80-90°C for a period of 30-60 minutes. The reaction product is then filtered and the 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is isolated as a white solid.

properties

IUPAC Name

3-[3-(pyrrolidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c20-19(21,22)16-10-14(9-15(11-16)18(25)26)12-4-3-5-13(8-12)17(24)23-6-1-2-7-23/h3-5,8-11H,1-2,6-7H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFGPCSRSANPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692118
Record name 3'-(Pyrrolidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1262006-50-7
Record name 3'-(Pyrrolidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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